molecular formula C9H19NO3 B2727066 Tert-butyl 2-[(2-methoxyethyl)amino]acetate CAS No. 66116-13-0

Tert-butyl 2-[(2-methoxyethyl)amino]acetate

Cat. No. B2727066
CAS RN: 66116-13-0
M. Wt: 189.255
InChI Key: WZZARLZSGLWDMC-UHFFFAOYSA-N
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Description

Tert-butyl 2-[(2-methoxyethyl)amino]acetate is a chemical compound with the molecular formula C9H19NO3 . It is related to tert-butyl acetate, which is a colorless flammable liquid used as a solvent in the production of lacquers, enamels, inks, adhesives, thinners, and industrial cleaners .


Molecular Structure Analysis

The molecular structure of this compound contains a total of 31 bonds, including 12 non-H bonds, 1 multiple bond, 7 rotatable bonds, 1 double bond, 1 ester (aliphatic), 1 secondary amine (aliphatic), and 1 ether (aliphatic) .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 189.25 . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .

Scientific Research Applications

Chemical Profiling and Diagnosis The tert-butyl group, as part of complex molecules, is utilized in chemical profiling methods, such as gas chromatography, for the simultaneous determination of various metabolites in clinical diagnostics. This profiling is vital for diagnosing and monitoring diseases characterized by altered metabolite levels, such as neuroblastoma and phenylketonuria. The method's applicability extends to pharmacokinetic studies and diagnosis of metabolic disorders, highlighting its importance in both medical research and clinical practice (Muskiet et al., 1981).

Electrochemical Studies and Reactions Tert-butyl groups play a role in electrochemical studies, specifically in the investigation of electro-methoxylation reactions. These studies provide insights into the behavior of organic compounds in electrochemical environments, contributing to our understanding of organic synthesis and reaction mechanisms. The methoxylation of tert-butylcatechol and related compounds in methanol has been explored, demonstrating the versatility of tert-butyl groups in facilitating chemical transformations (Nematollahi & Golabi, 2000).

Environmental Chemistry and Degradation Studies In environmental chemistry, the tert-butyl group is involved in studies on the degradation pathways of organic pollutants, such as methyl tert-butyl ether (MTBE). Understanding these pathways is crucial for developing effective methods for treating contaminated water and soil. Research has identified primary byproducts and intermediates formed during the UV/H2O2 process, contributing to our knowledge of environmental remediation techniques (Stefan et al., 2000).

Asymmetric Catalysis and Synthetic Chemistry Tert-butyl groups are integral to the design of chiral ligands for asymmetric catalysis, exemplified by their use in rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. These catalytic systems enable the efficient synthesis of chiral pharmaceuticals, showcasing the tert-butyl group's role in advancing synthetic methodologies and drug development (Imamoto et al., 2012).

Organic Synthesis and Novel Molecules The tert-butyl group is also prominent in the synthesis of novel organic compounds, such as 3-hydroxy-1H-pyrrole. This work demonstrates the group's utility in stabilizing reactive intermediates and facilitating challenging synthetic transformations. The generation of unique structures like pyrano[3,2-b]pyrrol-5(1H)-one from tert-butyl amino acetate derivatives underscores the creative potential of incorporating tert-butyl groups in organic synthesis (Hill et al., 2009).

Safety and Hazards

Tert-butyl 2-[(2-methoxyethyl)amino]acetate is classified as a Hazard Class 8 substance . It has the following hazard statements: H315 (causes skin irritation), H318 (causes serious eye damage), H335 (may cause respiratory irritation), and H227 (combustible liquid) .

properties

IUPAC Name

tert-butyl 2-(2-methoxyethylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H19NO3/c1-9(2,3)13-8(11)7-10-5-6-12-4/h10H,5-7H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WZZARLZSGLWDMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CNCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H19NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

66116-13-0
Record name tert-butyl 2-[(2-methoxyethyl)amino]acetate
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